N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Description

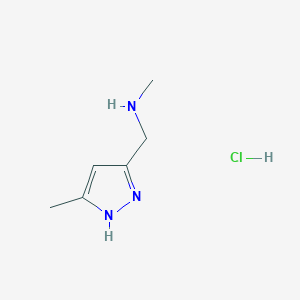

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a pyrazole core substituted with a methyl group at the 5-position. The compound’s structure combines a pyrazole heterocycle with a methylamine side chain, protonated as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₇H₁₄ClN₃, with a molecular weight of 174.66 g/mol (inferred from and ).

The synthesis of such compounds typically involves coupling reactions between pyrazole derivatives and amine-containing reagents. For example, similar pyrazole-amine conjugates are synthesized using carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), as seen in . The hydrochloride salt form is critical for improving crystallinity and facilitating characterization via techniques like NMR and mass spectrometry ().

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIWWPLCIMFJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This section compares N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride with structurally analogous pyrazole-amine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key structural variations among pyrazole-amine derivatives include:

- Pyrazole substituents : Position and nature of substituents (e.g., methyl, phenyl, halogens) on the pyrazole ring.

- Amine modifications : Presence of methyl, ethyl, or other alkyl groups on the amine side chain.

Table 1: Comparison of Pyrazole-Amine Derivatives

Physicochemical and Functional Differences

Solubility and Stability: The hydrochloride salt form (e.g., N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine HCl) enhances water solubility compared to non-salt analogues like 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (). Hydrochlorides are preferred for pharmaceutical formulations due to improved bioavailability . Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility but increase lipophilicity, making such compounds suitable for lipid-rich environments.

Thermal Properties :

- Melting points (mp) vary with substituent polarity. For example, 5-phenyl derivatives () exhibit higher mp (~181–183°C) due to aromatic stacking, whereas methyl-substituted derivatives (e.g., target compound) have lower mp .

Biological Activity :

- Nitro- or thienyl-substituted pyrazoles () show antimicrobial activity due to electron-withdrawing groups enhancing reactivity. In contrast, methyl or phenyl substituents () are typically used for target binding in enzyme inhibitors .

Biological Activity

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride, identified by CAS number 1025735-75-4, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H9N3·HCl |

| Molecular Weight | 111.15 g/mol |

| CAS Number | 1025735-75-4 |

| InChI Key | XNTFQMKXUFFUQO-UHFFFAOYSA-N |

| Solubility | High |

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds containing pyrazole moieties. For instance, a related compound with a similar structure demonstrated significant activity against various cancer cell lines. In vitro tests showed that derivatives exhibited IC50 values ranging from 0.34 μM to 0.86 μM against HeLa and MCF-7 cells, indicating potent antiproliferative properties .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.52 |

| Compound B | MCF-7 | 0.34 |

| Compound C | HT-29 | 0.86 |

These findings suggest that this compound may also possess similar antiproliferative effects, warranting further investigation.

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is consistent with findings from studies on other pyrazole-containing compounds that showed induction of apoptosis through specific pathways .

Case Studies and Research Findings

- Antiparasitic Activity : In a study evaluating various substituted pyrazoles, it was found that compounds with N-methyl substitutions significantly increased potency against certain parasites. The EC50 values for these compounds were notably lower than those without such substitutions, indicating enhanced biological activity .

- Antiviral Properties : Another research effort focused on the antiviral potential of pyrazole derivatives against lymphocytic choriomeningitis virus (LCMV). The compound demonstrated effective inhibition at concentrations as low as 0.13 μM without significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.